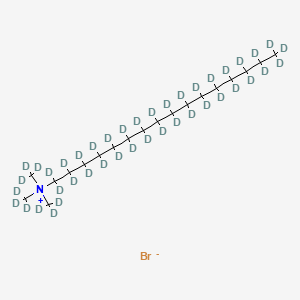

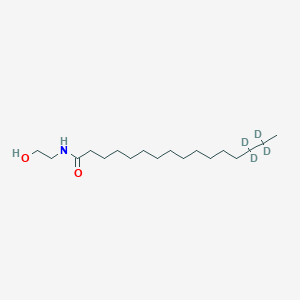

14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide

Vue d'ensemble

Description

Synthesis Analysis

The fatty acid amide compound N-(2-Hydroxyethyl)hexadecanamide (Palmitoylethanolamide; PEA) was identified using antioxidant activity-guided fractionation assisted with tandem liquid chromatography coupled with quadrupole time of flight mass spectrometry, Fourier transform-infrared spectroscopy, time-of-flight mass spectrometry, and nuclear magnetic resonance .Molecular Structure Analysis

The molecular formula of 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide is C18H33D4NO2 . The molecular weight is 303.52 . The InChI Key is HXYVTAGFYLMHSO-YQUBHJMPSA-N.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 0.9±0.1 g/cm3 and a boiling point of 461.5±28.0 °C at 760 mmHg . The flash point is 232.9±24.0 °C . The vapour pressure is 0.0±2.6 mmHg at 25°C .Applications De Recherche Scientifique

Phase Transformation in Normal Hexadecanamide

Normal hexadecanamide, a structurally similar compound to 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide, undergoes a phase transformation involving changes in hydrocarbon chain configuration. X-ray, thermal analysis, infrared absorption, and proton magnetic resonance studies have provided insights into the mechanism of this transformation, highlighting the significance of the hydrocarbon chain's twisting vibration (Sakurai & Yabe, 1958).

Labdane Diterpenoids Research

Research into labdane diterpenoids, a class of compounds that includes analogs to this compound, reveals their potential for inhibiting cell lines like HeLa and MCF-7. This discovery is critical for understanding the compound's relevance in cancer treatment (Farimani & Miran, 2014).

Synthesis and ADME of Nexavar™

The synthesis of Nexavar™, including its labeled metabolites, provides insight into the applications of similar compounds in drug absorption, distribution, metabolism, and excretion (ADME) studies. This research is crucial for developing new drugs and understanding their metabolic pathways (Pleiss, Gerisch, & Seidel, 2006).

Alkane Transformation by Sulfate-Reducing Bacteria

Studies on alkane-degrading sulfate-reducing bacteria have shown how alkanes, including compounds similar to this compound, are transformed into fatty acids. This research helps in understanding biodegradation and environmental remediation processes (So, Phelps, & Young, 2003).

Fast Motional Correlation Time Measurements from ESR Spectra

The analysis of fast motional correlation times using ESR spectra of perdeuterated, normal nitroxide radicals offers valuable insights into the dynamics of molecules like this compound. This research aids in understanding molecular behavior in various environments (Shetty & Lee, 1985).

Synthesis of β3 Adrenergic Receptor Agonist and Its Metabolites

Research on the synthesis of β3 adrenergic receptor agonists, including their carbon-14 and deuterium labeled metabolites, provides insights relevant to the pharmacological applications of related compounds (Czeskis & Wheeler, 2005).

Environmental 14C Production Rate Measurement

Studies measuring the atmospheric production rate of 14C near Earth's surface highlight the significance of isotopic research in environmental science, which can be applied to compounds like this compound (Mak, Brenninkmeijer, & Southon, 1999).

Analysis of Glucocerebrosidase Activity

Research analyzing glucocerebrosidase activity using radiolabeled substrates has implications for understanding enzymatic activity and disease mechanisms relevant to compounds like this compound (Meivar-Levy, Horowitz, & Futerman, 1994).

Synthesis of Macrolactams with Cytotoxic Activity

The synthesis of macrolactams and their cytotoxic activity provides valuable information for the development of new therapeutic agents, relevant to derivatives of this compound (Gentile et al., 2000).

Mécanisme D'action

Target of Action

Palmitoyl Ethanolamide-d4 (PEA-d4), also known as 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide, is an endogenous fatty acid amide . The primary targets of PEA-d4 are the peroxisome proliferator-activated receptor alpha (PPAR-α) , and cannabinoid-like G-coupled receptors GPR55 and GPR119 .

Mode of Action

PEA-d4 selectively activates PPAR-α . This interaction inhibits antigen-induced serotonin release from RBL-2H3 cells . The presence of PEA-d4 enhances anandamide activity by an "entourage effect" .

Biochemical Pathways

PEA-d4 plays a central role in numerous biological processes, including pain, inflammation, and lipid metabolism . It is involved in the down-regulation of activation of mast cells , which are key players in inflammation and allergic reactions.

Result of Action

PEA-d4 has been shown to have anti-inflammatory , anti-nociceptive , neuroprotective , and anticonvulsant properties . It prevents decreases in paw withdrawal latency in a radiant heat hypersensitivity test . It also inhibits tonic convulsions induced by pentylenetetrazole (PTZ) in rats when administered at a dose of 40 mg/kg .

Orientations Futures

14,14,15,15-Tetradeuterio-N-(2-hydroxyethyl)hexadecanamide has been employed in various biophysical studies, including investigating the structure and dynamics of lipid membranes and studying the interaction of proteins with membranes. Understanding how proteins interact with membranes is crucial for elucidating various cellular processes. This compound holds great potential for future therapeutics .

Analyse Biochimique

Biochemical Properties

Palmitoyl Ethanolamide-d4 shares the biochemical properties of its non-deuterated counterpart, PEA. PEA is proposed to target the peroxisome proliferator-activated receptor alpha (PPAR-α) . It also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 . It lacks affinity for the cannabinoid receptors CB1 and CB2 .

Cellular Effects

In terms of cellular effects, Palmitoyl Ethanolamide-d4, like PEA, has been shown to have anti-inflammatory and anti-hyperalgesic effects . It can inhibit the release of histamine, prostaglandin D2, and TNF-alpha induced by allergens . It also down-regulates the activation of mast cells .

Molecular Mechanism

The molecular mechanism of action of Palmitoyl Ethanolamide-d4 involves its binding to PPAR-α, GPR55, and GPR119 . It inhibits adenylate cyclase and negatively regulates the cAMP/PKA pathway through the αi/o subunit . It also produces several indirect receptor-mediated actions through the so-called entourage effect .

Temporal Effects in Laboratory Settings

In laboratory settings, Palmitoyl Ethanolamide-d4 has been shown to have long-term effects. For instance, it has been demonstrated that when PEA was formulated as an emulsion in corn oil and administered subcutaneously to young DBA/2 mice, the compound was more extensively distributed in several organs, including the brain .

Dosage Effects in Animal Models

In animal models, the effects of Palmitoyl Ethanolamide-d4 vary with different dosages. For example, it has been shown that PEA at a dose of 10 mg/kg body weight significantly reduced intestinal damage and inflammation in a reperfusion injury murine model .

Metabolic Pathways

Palmitoyl Ethanolamide-d4 is involved in the endocannabinoid system’s metabolic pathways . It selectively activates PPARα over PPARβ/δ and PPARγ in HeLa cells expressing the human receptors .

Transport and Distribution

It is known that PEA, the non-deuterated counterpart, is synthesized “on demand” in response to tissue injury/stress as part of a mechanism to restore/maintain homeostasis .

Subcellular Localization

Given its lipid nature and its role in lipid metabolism , it is likely to be found in areas of the cell where lipid metabolism occurs, such as the endoplasmic reticulum and mitochondria.

Propriétés

IUPAC Name |

14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

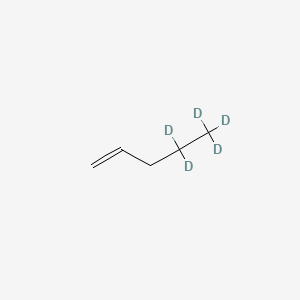

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYVTAGFYLMHSO-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])([2H])CCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693946 | |

| Record name | N-(2-Hydroxyethyl)(14,14,15,15-~2~H_4_)hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159908-45-8 | |

| Record name | N-(2-Hydroxyethyl)(14,14,15,15-~2~H_4_)hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)

![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)